2,2-Dibromo-1-(4-fluorophenyl)ethanone
Overview
Description
“2,2-Dibromo-1-(4-fluorophenyl)ethanone” is a chemical compound with the molecular formula C8H5Br2FO . It is also known by other names such as “2,2-DIBROMO-4’-FLUOROACETOPHENONE”, “ALPHA,ALPHA-DIBROMO-4-FLUOROACETOPHENONE”, and "2,2-Dibromo-4-fluoroacetophenone" .
Molecular Structure Analysis
The molecular structure of “2,2-Dibromo-1-(4-fluorophenyl)ethanone” consists of a ketone group attached to a carbon atom, which is also attached to two bromine atoms and a 4-fluorophenyl group . The InChI string for this compound is “InChI=1S/C8H5Br2FO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H” and the canonical SMILES string is "C1=CC(=CC=C1C(=O)C(Br)Br)F" .Physical And Chemical Properties Analysis
“2,2-Dibromo-1-(4-fluorophenyl)ethanone” has a molecular weight of 295.93 g/mol . Other computed properties include a XLogP3 of 3.4, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 2, an exact mass of 295.86707 g/mol, a monoisotopic mass of 293.86912 g/mol, a topological polar surface area of 17.1 Ų, a heavy atom count of 12, and a complexity of 164 .Scientific Research Applications
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Crystallography
- This compound has been studied for its crystal structure . The research was conducted by Shuang-Hua Yang and Zhi-Wei Zhai and published in the journal Zeitschrift für Kristallographie - New Crystal Structures .
- The crystal structure of 2,2-dibromo-1-(4-fluoro-2-(4-fluorophenoxy)phenyl)ethanone was determined using X-ray diffraction techniques .
- The crystal belongs to the monoclinic system with space group P2 1 /c (no. 14), a = 11.009 (1) Å, b = 15.787 (2) Å, c = 8.687 (1) Å, β = 112.912 (1)°, V = 1390.7 Å 3, Z = 4, R gt (F) = 0.0449, wR ref (F 2 ) = 0.1309, T = 296 K .
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Organic Synthesis
- 2,2-Dibromo-1-(4-fluorophenyl)ethanone is used in the synthesis of alpha-Bromoketones from Secondary Alcohols .
- The method involves the use of Ammonium Bromide and Oxone .
- The product is used for Abbreviated New Drug Application (ANDA) filing to FDA, toxicity study of respective drug formulation, Quality Control (QC) and analytical studies during commercial production of the API .
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Pharmaceutical Research
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Synthesis of Anti-Oxidant Agents
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Chemical Research
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Pharmacokinetics and Drug Discovery
properties
IUPAC Name |
2,2-dibromo-1-(4-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFGHBAVJPOWDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382540 | |
Record name | 2,2-dibromo-1-(4-fluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromo-1-(4-fluorophenyl)ethanone | |
CAS RN |
7542-64-5 | |
Record name | 2,2-dibromo-1-(4-fluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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